3-(4-(Difluoromethoxy)phenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
Description
This compound belongs to the imidazo[1,2-a]pyridinium class, characterized by a bicyclic heteroaromatic core. Key structural features include:
- 4-Ethoxyphenyl group: Provides lipophilicity and modulates solubility via the ethoxy moiety.
- 3-Hydroxy group: Enhances hydrogen-bonding capacity, influencing molecular interactions and crystallinity.
- Hexahydroimidazo[1,2-a]pyridinium core: A partially saturated ring system that may improve conformational flexibility compared to fully aromatic analogs.
- Bromide counterion: Impacts ionic strength and solubility in polar solvents.
The compound’s synthesis likely involves multi-component cyclization or Suzuki-Miyaura coupling, similar to methods reported for related imidazo[1,2-a]pyridines .
Properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-1-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N2O3.BrH/c1-2-28-18-12-8-17(9-13-18)25-15-22(27,26-14-4-3-5-20(25)26)16-6-10-19(11-7-16)29-21(23)24;/h6-13,21,27H,2-5,14-15H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMNAMMJAUMQCL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)OC(F)F)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-(Difluoromethoxy)phenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a novel compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C23H27BrF2N2O
- Molecular Weight : 481.385 g/mol
- CAS Number : 1103742-76-2
The biological activity of this compound is believed to be attributed to its unique structural components, particularly the difluoromethoxy and ethoxy phenyl groups. These groups may enhance interactions with biological targets through hydrogen bonding and hydrophobic interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound was evaluated against various cancer cell lines. Preliminary results showed promising cytotoxic effects on breast cancer MCF-7 cells with an IC50 value indicating moderate activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.6 |
| Hek293 | 24.3 |
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory potential. It was found to moderately inhibit cyclooxygenase (COX) enzymes:
- COX Inhibition : The compound demonstrated an IC50 value of approximately 19.2 µM against COX-2.
Antioxidant Activity
Research indicates that the compound possesses antioxidant properties which are crucial in mitigating oxidative stress-related diseases:
- DPPH Assay : The antioxidant activity was measured using the DPPH assay method, yielding an IC50 value of 12.5 µM.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A recent study explored the inhibition of cholinesterases (AChE and BChE). The compound exhibited dual inhibitory effects with IC50 values of 10.4 µM for AChE and 7.7 µM for BChE .
- Cytotoxicity Evaluation : In a study assessing cytotoxicity against various cell lines, the compound showed selective toxicity towards cancerous cells while sparing normal cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
Table 1: Substituent Comparison
Key Observations :
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
- Melting points: Derivatives with ester groups (e.g., ) exhibit higher melting points (~220–245°C) due to increased crystallinity. The target compound’s hydroxy group may reduce its melting point relative to non-hydroxylated analogs.
- Spectral signatures : The ethoxy group (δ ~4.1 ppm in ¹H NMR) and difluoromethoxy group (δ ~3.8 ppm) in the target compound provide distinct NMR markers .
Preparation Methods
Introduction of Difluoromethoxy and Ethoxy Groups
The difluoromethoxy group at the 4-position of the phenyl ring is introduced via nucleophilic aromatic substitution. A reported method involves reacting 4-hydroxyiodobenzene with difluoromethyl bromide in the presence of a base such as potassium carbonate. This reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, achieving >70% yield.
The ethoxy group on the second phenyl ring is installed through Williamson ether synthesis. Treatment of 4-hydroxyphenyl precursors with ethyl bromide in acetone, using potassium carbonate as a base, provides the ethoxy-substituted intermediate. Alternatively, copper(I)-catalyzed coupling between 4-iodophenol and ethanol under Ullmann conditions offers a high-yielding route.
Quaternary Ammonium Salt Formation
Quaternization of the imidazo[1,2-a]pyridine nitrogen is achieved via alkylation with bromoethane or analogous alkylating agents. For example, refluxing the heterocyclic intermediate with ethyl bromide in acetonitrile for 12–24 hours yields the quaternary ammonium bromide. The reaction is typically conducted in the presence of a mild base like triethylamine to neutralize HBr byproducts.
Optimization studies indicate that steric hindrance around the nitrogen atom necessitates prolonged reaction times (24–48 hours) and elevated temperatures (80–100°C) for complete conversion. The choice of solvent also impacts yields, with acetonitrile outperforming tetrahydrofuran (THF) or dichloromethane due to superior solubility of ionic intermediates.
Hydroxylation at Position 3
The 3-hydroxy group is introduced via oxidation of a ketone precursor or direct hydroxylation. One approach involves treating 3-keto-imidazo[1,2-a]pyridine with sodium borohydride in methanol, selectively reducing the ketone to a secondary alcohol. Alternatively, hydroxylation via Sharpless asymmetric dihydroxylation or enzymatic catalysis provides enantioselective control, though these methods remain unexplored for this specific compound.
Synthetic Route Integration
A consolidated synthetic pathway is proposed (Figure 1):
- Cyclocondensation : React 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with 2-amino-1-(4-difluoromethoxyphenyl)ethanone to form the imidazo[1,2-a]azepine core.
- Etherification : Introduce the ethoxy group via Williamson synthesis on 4-hydroxyphenyl precursors.
- Quaternization : Alkylate the heterocyclic nitrogen with ethyl bromide in acetonitrile.
- Hydroxylation : Reduce a 3-keto intermediate with NaBH$$_4$$ to install the hydroxy group.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$^1$$H NMR (400 MHz, CDCl$$3$$): Signals at δ 2.75–4.57 ppm correspond to the hexahydroazepine protons. The N$$^+$$CH$$2$$ group appears as a singlet at δ 5.24–5.26 ppm, while the imidazole 2-CH proton resonates at δ 7.98–8.24 ppm.
- $$^{13}$$C NMR : The quaternary carbon adjacent to the hydroxy group is observed at δ 72.5 ppm, confirming successful hydroxylation.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 483.3 (M$$^+$$). Fragmentation patterns align with cleavage of the difluoromethoxy and ethoxy groups, yielding characteristic ions at m/z 345.1 and 211.0.
Challenges and Optimization
- Steric Hindrance : Bulky substituents on the phenyl rings impede quaternization. Using smaller alkylating agents (e.g., methyl iodide) or increasing reaction temperatures mitigates this issue.
- Regioselectivity : Competing reactions during cyclocondensation are minimized by employing excess aminoguanidine derivatives.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the final product, though recrystallization from ethanol/water improves purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
